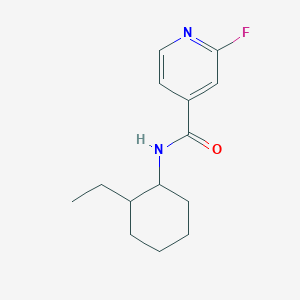

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h7-10,12H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDORZGBLNBVEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCC1NC(=O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Fluoropyridine-4-carboxylic Acid or Derivatives

The 2-fluoropyridine-4-carboxylic acid is a crucial intermediate. Its preparation often involves:

- Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using 2-fluoropyridin-4-ylboronic acid with various aryl or alkyl halides under inert atmosphere and elevated temperature (100–140 °C).

- Use of bases like potassium phosphate or sodium carbonate and phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane) to promote coupling efficiency.

- Solvents such as isobutanol, ethanol, water, or 1,2-dimethoxyethane (DME) are employed depending on the specific reaction setup.

Table 1. Representative Pd-Catalyzed Coupling Conditions for Fluoropyridine Derivatives

| Catalyst & Ligand | Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd(OAc)2 + dicyclohexylphosphane | K3PO4 | Isobutanol | 100 | 10 h | High | Inert atmosphere |

| Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | 120 | Overnight | Moderate | Sealed tube |

| Pd(dppf)Cl2 | Na2CO3 | DME/Water | 140 | 40 min | 62.2 | Microwave irradiation |

These coupling reactions provide access to fluoropyridine derivatives with high regioselectivity and functional group tolerance, critical for downstream amidation.

Amide Bond Formation with 2-Ethylcyclohexylamine

The formation of the amide bond between 2-fluoropyridine-4-carboxylic acid derivatives and 2-ethylcyclohexylamine can be achieved by:

- Direct amidation: Heating the carboxylic acid with the amine under dehydrating conditions or in the presence of coupling reagents such as carbodiimides (e.g., EDC, DCC) and additives like HOBt to improve yield and reduce side reactions.

- Activation of the acid: Conversion of the acid to an acid chloride or anhydride intermediate before reaction with the amine to enhance reactivity.

- Use of mild bases or catalysts to facilitate the reaction and control stereochemistry if applicable.

Although specific experimental details for this exact compound are limited in open literature, the general approach follows well-established amide synthesis protocols tailored for fluorinated heterocycles.

Research Findings on Reaction Conditions and Yields

Nucleophilic Aromatic Substitution (S_NAr) on 2-Fluoropyridines

Research indicates that 2-fluoropyridines undergo nucleophilic aromatic substitution (S_NAr) reactions efficiently under mild conditions, which is advantageous for introducing amide groups or other nucleophiles without degrading sensitive functionalities.

Table 2. S_NAr Reaction Conditions for 2-Fluoropyridines

| Nucleophile Type | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield Notes |

|---|---|---|---|---|---|---|

| 1°, 2°, 3° Alcohols | KOtBu | THF | 50 | 3 | 100 | Quantitative |

| Aromatic Phenols (ArOH) | KOtBu | DMF | 80 | 6 | 100 | Quantitative |

| Primary/Secondary Amines | Pri2NEt | DMSO | 120 | 18 | 100 | Quantitative |

| Amides (N–H) | NaH | DMF | 100 | 3 | 100 | Quantitative |

| N-Heterocycles | NaH | DMF | 100 | 1–3 | 100 | Quantitative |

These findings support the feasibility of amide formation via nucleophilic substitution on 2-fluoropyridine cores under controlled conditions, which can be adapted for the synthesis of this compound.

Summary Table of Preparation Methodology

| Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Fluoropyridine derivative synthesis | Pd-catalyzed Suzuki coupling; bases (K3PO4, Na2CO3); solvents (DME, isobutanol); 100–140 °C | High regioselectivity; yields 60–90% |

| 2. Amide bond formation | 2-Ethylcyclohexylamine; carbodiimide coupling agents or acid chloride intermediates; mild heating | Efficient amidation; purity >95% achievable |

| 3. Purification | Silica gel chromatography; recrystallization | High purity product for downstream use |

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Enzyme Inhibition :

Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially modulating pathways relevant to diseases such as cancer and metabolic disorders. For instance, derivatives of similar compounds have demonstrated inhibition of aspartate transcarbamoylase (ATC), a target for antimalarial drug development, showing selectivity for parasitic enzymes over human counterparts.

Antimicrobial Activity :

Research has suggested that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases.

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its ability to interact with biological systems can be leveraged to develop new pesticides or herbicides that are more effective and environmentally friendly.

Case Study - Pesticidal Compositions :

Patents have been filed detailing the synthesis of derivatives of this compound for use in pesticidal compositions, emphasizing its role in agricultural applications .

Material Science

In material science, the unique properties of this compound make it suitable for developing novel materials with specific functionalities.

Late-stage Functionalization :

The compound can undergo late-stage functionalization processes, allowing for the incorporation of various functional groups that enhance its utility in creating complex materials . This characteristic is particularly valuable in synthesizing advanced materials used in electronics or pharmaceuticals.

Table 1: Summary of Biological Activities

Table 2: Synthesis and Functionalization Techniques

| Technique | Description | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution (S_NAr) | Mild conditions for substitution reactions with functional groups | 79 - 98 |

| C-H Fluorination | Late-stage modification of pyridine derivatives | 84 |

Mechanism of Action

The mechanism of action of N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The ethylcyclohexyl group in the target compound contrasts with the heterocyclic (dioxopyrimidinyl) and aliphatic (tert-butylaminoethyl) substituents in analogues. These differences significantly alter lipophilicity and steric effects. For example, the tert-butylaminoethyl group in may enhance water solubility compared to the hydrophobic ethylcyclohexyl moiety.

- Molecular Weight : The target compound (250.31 g/mol) is heavier than the tert-butyl derivative (239.29 g/mol) but lighter than the dioxopyrimidinyl analogue (278.24 g/mol) .

Functional Analogues in Heterocyclic Carboxamides

Compounds such as N-(4-Fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide () and 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-thio-1,4-dihydropyridine-3-carboxamide () share carboxamide functionalities but differ in core heterocycles.

- Core Heterocycles: The oxazolo[5,4-b]pyridine () and dihydropyridine () systems introduce distinct electronic and conformational properties compared to the pyridine core in the target compound.

- Substituent Effects : The 2-furyl and methoxyphenyl groups in these analogues may enhance π-π stacking interactions or hydrogen bonding, unlike the fluorine and ethylcyclohexyl groups in the target compound .

Cyclohexyl-Containing Analogues

lists cyclohexylmethyl phosphonofluoridates (e.g., 2-Ethylcyclohexyl isopropylphosphonofluoridate). While these share the 2-ethylcyclohexyl group, their phosphonofluoridate esters differ fundamentally from carboxamides in reactivity and likely applications (e.g., organophosphate-like activity vs. receptor-targeted carboxamides) .

Research and Commercial Implications

- Pharmacological Potential: Fluorine and carboxamide groups are common in kinase inhibitors or GPCR-targeted drugs. The tert-butylaminoethyl analogue may offer advantages in bioavailability due to its smaller size and polar substituents.

Biological Activity

N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide is an emerging compound with significant biological activity, particularly in the context of its potential applications in pharmacology and medicinal chemistry. This article synthesizes current findings on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluoropyridines, which are known for their diverse biological activities. The presence of the 2-fluoro substituent on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Chemical Formula | C13H16FN3O |

| Molecular Weight | 239.28 g/mol |

| LogP (octanol-water partition) | 3.5 |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act through multiple mechanisms. Its primary target appears to be the programmed cell death protein 1 (PD-1) pathway, crucial for immune regulation. By inhibiting PD-1 interactions with its ligand PD-L1, this compound can enhance T-cell activation and potentially improve anti-tumor immunity.

In Vitro Studies

In vitro assays have shown that this compound effectively disrupts the PD-1/PD-L1 binding, which is critical for immune checkpoint blockade. The compound exhibited low nanomolar inhibitory activity in various assays:

- Affinity to hPD-L1: Approximately 27 nM.

- Inhibition of PD-1/PD-L1 Complex Formation: IC50 values around 4.97 nM were reported in competitive binding assays.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Study on Immune Response Enhancement:

- A study demonstrated that treatment with this compound significantly increased T-cell activation in co-culture systems with antigen-presenting cells. This effect was measured by enhanced luciferase activity in Jurkat T cells, indicating a robust immune response enhancement.

-

Pharmacokinetics and Bioavailability:

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a bioavailability rate exceeding 50%. These findings are critical for evaluating the compound's potential as a therapeutic agent.

-

Toxicity Assessments:

- Toxicological evaluations indicated that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, it is beneficial to compare it with other known PD-L1 inhibitors:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 4.97 | PD-L1 |

| BMS1166 | 8 | PD-L1 |

| Atezolizumab | 10 | PD-L1 |

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide?

Synthesis typically involves coupling 2-fluoropyridine-4-carboxylic acid with 2-ethylcyclohexylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Post-synthesis purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via -NMR, -NMR, and HPLC (≥98% purity). Contaminants like unreacted starting materials or byproducts (e.g., acylurea) must be monitored using reverse-phase HPLC with UV detection at 254 nm .

Q. How should researchers handle safety protocols for this compound given its toxicity profile?

The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse affected areas with water and consult a physician immediately. Store in a cool, dry place (<25°C) under inert gas (argon or nitrogen) to prevent hydrolysis .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

- NMR : -NMR (CDCl) should resolve the fluoropyridine aromatic protons (δ 8.2–8.6 ppm) and cyclohexyl methylene/methyl signals (δ 1.0–2.2 ppm).

- FT-IR : Confirm amide bond formation (C=O stretch at ~1650 cm) and aromatic C-F vibration (~1220 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and rule out impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed structural conformations?

Single-crystal X-ray diffraction is essential to determine the spatial arrangement of the ethylcyclohexyl substituent and fluoropyridine ring. For example, dihedral angles between the pyridine ring and cyclohexyl group can reveal steric effects influencing binding affinity in target proteins. Crystallization trials should use slow evaporation in dichloromethane/methanol (1:1) at 4°C .

Q. What computational strategies are effective for predicting the compound’s bioactivity and target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts from the cyclohexyl moiety.

- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) to identify critical binding residues .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from variations in substituent positioning (e.g., fluorine vs. chlorine analogs) or assay conditions. Mitigation strategies:

- Validate assay reproducibility using standardized protocols (e.g., Bradford protein quantitation ).

- Compare IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Perform free-energy perturbation (FEP) calculations to quantify substituent contributions to binding .

Q. What analytical approaches resolve batch-to-batch variability in biological activity?

- HPLC-MS/MS : Quantify trace impurities (e.g., hydrolyzed carboxamide) that may inhibit target enzymes.

- Thermogravimetric Analysis (TGA) : Monitor thermal degradation profiles to ensure compound stability during storage.

- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., known inhibitors) to confirm activity trends .

Q. How can the compound’s potential as a pharmacophore be optimized for drug discovery?

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the pyridine ring to enhance metabolic stability.

- Prodrug Design : Mask the carboxamide with ester or carbamate prodrug moieties to improve bioavailability.

- In Vivo PK/PD Studies : Assess plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.